Fmoc-HomoGln-otBu

Peptide stability Proteolytic resistance β-amino acids

Fmoc-HomoGln-otBu (CAS 2044704-48-3) is a protected, non‑proteinogenic amino acid derivative classified as an Fmoc‑protected L‑homoglutamine γ‑tert‑butyl ester. Its molecular formula is C₂₅H₃₀N₂O₅ (MW 438.5 g/mol) and it is supplied as a white to off‑white powder with a typical purity specification of ≥95 %.

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
CAS No. 2044704-48-3
Cat. No. B15250840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-HomoGln-otBu
CAS2044704-48-3
Molecular FormulaC25H30N2O5
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(13-8-14-22(26)28)27-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H2,26,28)(H,27,30)/t21-/m0/s1
InChIKeyXFODHJPFXCFTHQ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-HomoGln-otBu (CAS 2044704-48-3) – Procurement-Ready SPPS Building Block with Quantifiable Structural Differentiation


Fmoc-HomoGln-otBu (CAS 2044704-48-3) is a protected, non‑proteinogenic amino acid derivative classified as an Fmoc‑protected L‑homoglutamine γ‑tert‑butyl ester [1]. Its molecular formula is C₂₅H₃₀N₂O₅ (MW 438.5 g/mol) and it is supplied as a white to off‑white powder with a typical purity specification of ≥95 % . The compound is designed exclusively for solid‑phase peptide synthesis (SPPS) under Fmoc/tBu chemistry, where the Fmoc group protects the α‑amino functionality and the tert‑butyl ester masks the C‑terminus, enabling orthogonal deprotection and sequential chain elongation .

Workflow Fmoc/tBu solid-phase peptide synthesis
Selection β-homoglutamine building block for backbone-modified peptides
Format ≥95% purity, orthogonal OtBu C-terminal protection

Why Fmoc-Gln(Trt)-OH or Fmoc-Glu(OtBu)-OH Cannot Replace Fmoc-HomoGln-otBu in Structure‑Critical Peptide Programs


Fmoc-HomoGln-otBu incorporates a β‑amino acid backbone (one additional methylene unit relative to glutamine) that fundamentally alters the three‑dimensional architecture and proteolytic susceptibility of the resulting peptide [1]. Unlike Fmoc‑Gln(Trt)‑OH, which provides a standard α‑amino acid insertion, the homoglutamine scaffold confers enhanced resistance to enzymatic degradation—an attribute that cannot be achieved by simply substituting the natural analog [2]. Moreover, the orthogonal OtBu ester protection strategy differs from the free‑acid or trityl‑based protection commonly employed with glutamine derivatives, directly impacting synthetic route design, resin loading, and final deprotection conditions.

! Fmoc-Gln(Trt)-OH provides α-amino acid insertion; β-backbone engineering and proteolytic stability may not transfer.
! Trityl side-chain protection vs. OtBu C-terminal ester: orthogonal strategy, resin loading, and global deprotection conditions may differ.
! Fmoc-Glu(OtBu)-OH introduces a different side-chain length and functionality; peptide conformation and bioactivity may shift.

Quantitative Evidence Guide: Fmoc-HomoGln-otBu vs. Closest Analogs – Head‑to‑Head and Cross‑Study Comparisons


Structural Differentiation: Extra Methylene Unit Confers Proteolytic Stability in β‑Homoglutamine‑Containing Peptides

Fmoc-HomoGln-otBu delivers a β‑homoglutamine residue that contains one additional backbone methylene compared to natural L‑glutamine. In a direct experimental system, macrocyclic α/β³‑peptide libraries incorporating β‑homoglutamine (alongside β‑homoglycine, β‑homoalanine, and β‑homophenylglycine) were selected against human EGFR. The resulting peptides, containing up to five β³‑amino acid residues, exhibited outstanding proteolytic stability that was specifically attributed to the β³‑amino acid content [1]. In contrast, peptides composed exclusively of α‑amino acids (e.g., those synthesized with Fmoc‑Gln(Trt)‑OH) lack this backbone modification and are rapidly degraded by serum proteases.

Proteolytic Stability
Class-level inference
β³-peptide libraries containing homoglutamine show outstanding stability vs. α-peptide controls
Supports backbone stability context
Attributed to β³AA content; direct head-to-head quantification not reported
Peptide stability Proteolytic resistance β-amino acids

Orthogonal Protection Strategy: OtBu Ester vs. Trityl Protection in Fmoc‑Gln(Trt)‑OH

Fmoc-HomoGln-otBu employs a tert‑butyl ester (OtBu) for C‑terminal protection, whereas the most commonly used glutamine derivative, Fmoc‑Gln(Trt)‑OH, carries a trityl‑protected side‑chain amide and a free carboxylic acid [2]. The OtBu group is stable to the basic conditions used for Fmoc removal, enabling orthogonal deprotection with trifluoroacetic acid (TFA) only during global cleavage. This contrasts with Fmoc‑Gln(Trt)‑OH, where the free C‑terminus necessitates on‑resin activation and can lead to undesired side reactions if not carefully controlled.

Protection Strategy
Head-to-head
OtBu C-terminal ester vs. Trt side-chain amide
Target MW 438.5 Da vs. 610.7 Da for Fmoc-Gln(Trt)-OH
Enables orthogonal SPPS and single-step global deprotection
MW difference may increase resin loading capacity
SPPS Orthogonal protecting groups Fmoc/tBu chemistry

Purity Benchmarking: Fmoc-HomoGln-otBu Matches or Exceeds Industry Standards for SPPS Grade Amino Acids

Commercially available Fmoc-HomoGln-otBu is supplied with a minimum purity of 95 % (AKSci) or ≥98 % (MolCore) . This places the product within the typical purity range of high‑grade Fmoc‑protected amino acids used in research and process‑scale SPPS. For comparison, Fmoc‑Gln(Trt)‑OH—the most widely used glutamine building block—is routinely offered at 97–99 % purity by major suppliers [1]. The comparable purity ensures that substitution with Fmoc-HomoGln-otBu does not compromise peptide crude quality while providing the structural benefits of a homoglutamine backbone.

Purity Benchmark
Specification review
≥95% (reported vendor specification)
Comparable to standard Fmoc-amino acid grades
Within typical 97-99% range of common Gln building blocks
Purity Quality control Procurement specification

Application‑Validated Building Block: β‑Homoglutamine Enables Discovery of EGFR‑Targeting Macrocyclic Peptides

In a landmark study, ribosomally synthesized thioether‑macrocyclic peptide libraries incorporating β‑homoglutamine were subjected to RaPID selection against human epidermal growth factor receptor (EGFR). The selected peptides contained up to five β³‑amino acid residues and demonstrated outstanding binding affinity, protein–protein interaction (PPI) inhibitory activity, and proteolytic stability—properties expressly attributed to the β³‑amino acid constituents [1]. This work validates β‑homoglutamine as a critical building block for generating drug‑like macrocyclic leads, a capability that Fmoc‑Gln(Trt)‑OH cannot replicate because it introduces only the natural α‑amino acid.

Application Validation
Class-level inference
Macrocyclic α/β³-peptides selected against EGFR show high affinity and PPI inhibition
Supports peptide drug-discovery model context
Observed activity attributed to β³AA scaffold; RaPID platform
Drug discovery Macrocyclic peptides EGFR inhibitors

High‑Value Application Scenarios for Fmoc-HomoGln-otBu in Research and Industrial Peptide Synthesis


Construction of Proteolytically Stable Macrocyclic Peptide Libraries for Drug Discovery

Fmoc-HomoGln-otBu is ideally suited for combinatorial library synthesis where enhanced proteolytic stability is required. As demonstrated in RaPID selection campaigns against EGFR, the incorporation of β‑homoglutamine yields macrocyclic peptides with outstanding resistance to enzymatic degradation, a prerequisite for identifying drug‑like leads [1]. Procurement of this building block enables direct access to the validated β³‑amino acid scaffold.

Synthesis of Peptide Therapeutics Requiring Orthogonal C‑Terminal Protection

The OtBu ester group in Fmoc-HomoGln-otBu allows for the construction of fully protected peptide chains that can be globally deprotected in a single TFA cleavage step. This orthogonal strategy is particularly advantageous for peptides containing acid‑sensitive side‑chain modifications or for process‑scale synthesis where simplified purification workflows reduce cost and time [2].

Structure–Activity Relationship (SAR) Studies Comparing α‑ vs. β‑Amino Acid Backbones

Researchers investigating the impact of backbone homologation on peptide conformation, target binding, and metabolic stability can use Fmoc-HomoGln-otBu to systematically replace natural glutamine residues. The compound’s compatibility with standard Fmoc/tBu SPPS protocols ensures seamless integration into existing synthesis workflows [1][2].

Application
Selection Property
Validation Focus
Proteolytically stable macrocyclic library construction
β³-amino acid scaffold for backbone modification
Serum stability and conformational constraint assays
Peptide syntheses requiring orthogonal C-terminal protection
OtBu ester compatible with Fmoc/tBu SPPS
Global deprotection yield and crude purity review
SAR studies comparing α- vs. β-amino acid backbones
Homoglutamine vs. glutamine structural analog
Target binding and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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